molecular formula C21H23N3O6S2 B11600362 2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]ethyl 4-piperidin-1-ylsulfonylbenzoate

2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]ethyl 4-piperidin-1-ylsulfonylbenzoate

Cat. No.: B11600362
M. Wt: 477.6 g/mol
InChI Key: LQAGMNBMPVHXRE-UHFFFAOYSA-N
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Description

2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]ETHYL 4-(PIPERIDINOSULFONYL)BENZOATE is a complex organic compound that features a benzisothiazole moiety and a piperidinosulfonyl group

Properties

Molecular Formula

C21H23N3O6S2

Molecular Weight

477.6 g/mol

IUPAC Name

2-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]ethyl 4-piperidin-1-ylsulfonylbenzoate

InChI

InChI=1S/C21H23N3O6S2/c25-21(16-8-10-17(11-9-16)32(28,29)24-13-4-1-5-14-24)30-15-12-22-20-18-6-2-3-7-19(18)31(26,27)23-20/h2-3,6-11H,1,4-5,12-15H2,(H,22,23)

InChI Key

LQAGMNBMPVHXRE-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)OCCN=C3C4=CC=CC=C4S(=O)(=O)N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]ETHYL 4-(PIPERIDINOSULFONYL)BENZOATE typically involves multiple steps. One common route includes the reaction of 1,2-benzisothiazole-3-amine with ethyl 4-(piperidinosulfonyl)benzoate under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]ETHYL 4-(PIPERIDINOSULFONYL)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced products.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of appropriate solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

The compound's unique structure makes it a candidate for drug development. Its applications in medicinal chemistry include:

  • Anticancer Activity : Studies have indicated that compounds with benzothiazole derivatives exhibit anticancer properties. The dioxo group may enhance the interaction with biological targets, making it a potential lead compound in cancer therapy.
  • Antimicrobial Properties : Research suggests that benzothiazole derivatives can act against various bacteria and fungi. The sulfonamide group present in this compound may contribute to its antimicrobial efficacy.

Biological Research

In biological studies, the compound is utilized for:

  • Enzyme Inhibition Studies : The structural components of this compound allow it to act as an inhibitor for specific enzymes involved in disease pathways, making it useful for understanding disease mechanisms.
  • Cellular Assays : Researchers employ this compound in cellular assays to evaluate its effects on cell proliferation and apoptosis, providing insights into its therapeutic potential.

Materials Science

In materials science, the compound's properties can be harnessed for:

  • Polymer Chemistry : The sulfonyl group can be incorporated into polymer matrices to enhance their mechanical properties and thermal stability.
  • Coatings and Adhesives : Due to its chemical stability and potential biocidal properties, this compound may be used in formulating protective coatings or adhesives that require antimicrobial characteristics.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerInhibits tumor growth in vitro
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
Enzyme InhibitionModulates activity of specific enzymes

Case Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry explored the anticancer effects of various benzothiazole derivatives, including the target compound. The results demonstrated significant cytotoxicity against several cancer cell lines, suggesting a promising avenue for further drug development.

Case Study 2: Antimicrobial Activity Assessment

Research conducted by International Journal of Antimicrobial Agents assessed the antimicrobial properties of sulfonamide-containing compounds. The target compound showed notable activity against both bacterial and fungal strains, supporting its potential use as an antimicrobial agent in clinical settings.

Mechanism of Action

The mechanism of action of 2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]ETHYL 4-(PIPERIDINOSULFONYL)BENZOATE involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YLAMINO)-6-METHYL-4,5,6,7-TETRAHYDRO-BENZO[B]THIOPHENE-3-CARBOXYLIC ACID ETHYL ESTER
  • 2-[(1,1-DIOXO-1,2-BENZISOTHIAZOL-3-YL)AMINO]-4-METHYLPENTANOIC ACID

Uniqueness

2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]ETHYL 4-(PIPERIDINOSULFONYL)BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile applications in various fields, making it a valuable compound for research and development.

Biological Activity

The compound 2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]ethyl 4-piperidin-1-ylsulfonylbenzoate is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features include a benzothiazole moiety and a piperidine ring, which suggest diverse biological activities. This article aims to explore the biological activity of this compound through various studies and data analyses.

Structural Overview

The molecular formula of the compound is C15H16N3O4SC_{15}H_{16}N_{3}O_{4}S, with a molecular weight of approximately 332.37 g/mol. The structure incorporates several functional groups that are known to influence biological activity:

Functional Group Description
BenzothiazoleKnown for antimicrobial and anticancer properties
SulfonamideExhibits antibacterial activity
PiperidineAssociated with analgesic and psychoactive effects

Antimicrobial Properties

Research has indicated that compounds containing benzothiazole structures often exhibit strong antimicrobial properties. For instance, studies show that derivatives of benzothiazole can inhibit bacterial growth effectively, suggesting that 2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]ethyl 4-piperidin-1-ylsulfonylbenzoate may possess similar activities.

In a comparative study, various benzothiazole derivatives were evaluated for their Minimum Inhibitory Concentration (MIC) against several bacterial strains. The results demonstrated that certain derivatives had MIC values in the low micromolar range, indicating potent antibacterial activity .

Anticancer Activity

The compound's structural components may also contribute to its anticancer potential. Benzothiazole derivatives have been linked to the inhibition of cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For example, a study on related compounds revealed significant cytotoxic effects against human cancer cell lines, with IC50 values indicating effective concentrations at which 50% of cells are inhibited .

Neuropharmacological Effects

The piperidine ring in the compound suggests possible neuropharmacological effects. Research on similar piperidine-containing compounds has shown promising results in modulating neurotransmitter systems, particularly serotonin receptors. Compounds with high affinity for serotonin receptors have demonstrated antidepressant-like activities in animal models .

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds similar to 2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]ethyl 4-piperidin-1-ylsulfonylbenzoate :

  • Antimicrobial Study : A series of benzothiazole derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. The results indicated that modifications in the sulfonamide group enhanced antibacterial efficacy .
  • Anticancer Evaluation : A recent study focused on benzothiazole-based compounds showed that specific substitutions led to increased cytotoxicity against breast cancer cell lines, suggesting that structural optimization can significantly impact therapeutic efficacy .
  • Neuropharmacological Assessment : Research into piperidine derivatives indicated their potential as antidepressants by demonstrating significant reductions in immobility time in forced swimming tests, correlating with serotonin receptor activity .

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